ゴシポール酢酸

概要

説明

Gossypol Acetic Acid is the naturally occurring acetic acid form of gossypol, and an orally available polyphenolic aldehyde derived mostly from cottonseed with potential antineoplastic activity. The biologic activities of gossypol acetic acid are similar to those of gossypol and include suppression of DNA replication, inhibition of tumor cell proliferation, and male contraceptive effects. (NCI04)

R-(-)-Gossypol Acetic Acid is the orally bioavailable solvate of the R-(-) enantiomer of gossypol and acetic acid with potential antineoplastic activity. As a BH3 mimetic, R-(-)-gossypol binds to the hydrophobic surface binding groove BH3 of the anti-apoptotic proteins Bcl-2 and Bcl-xL, blocking their heterodimerization with pro-apoptotic members of the Bcl-2 family of proteins such as Bad, Bid, and Bim; this may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. Racemic gossypol is a polyphenolic compound isolated from cottonseed.

科学的研究の応用

ゴシポール酢酸:科学研究における多面的化合物

ゴシポール酢酸は、ゴシポールの誘導体であり、そのユニークな特性により、さまざまな科学的応用が検討されています。ここでは、科学研究におけるゴシポール酢酸の6つの異なる応用について包括的に分析します。

がん治療:ゴシポール酢酸は、AT-101としても知られており、さまざまなタイプのがんの治療における可能性について評価されてきました。これは、単独の薬剤として、そして標準的な化学放射線療法と組み合わせて試験されてきました。 臨床試験では、経口投与された低用量のゴシポール酢酸は、耐容性が良好であり、高リスクのがん患者の無増悪生存期間または全生存期間の延長に役立つ可能性があることが示されています .

抗ウイルス活性:研究により、ゴシポール酢酸は抗ウイルス性を有することが示されています。正確なメカニズムはまだ調査中ですが、ウイルス複製に必要な重要な酵素を阻害する能力は、抗ウイルス剤としての可能性を示唆しています。

男性避妊:歴史的に、ゴシポールは、精子の運動性と生存能力に影響を与える能力から、男性避妊薬として使用されてきました。ゴシポール酢酸は、可逆的かつ非ホルモン性の男性避妊方法の開発に焦点を当て、その避妊効果について引き続き研究されています。

抗酸化特性:この化合物は抗酸化特性を示し、酸化ストレスに対抗するのに役立ちます。この特性は、神経変性疾患など、酸化損傷によって悪化する病気の予防に特に役立ちます。

抗菌作用と抗マラリア作用:ゴシポール酢酸は、抗菌作用と抗マラリア作用を示すことが示されています。さまざまな細菌株とマラリア原虫種に対する有効性により、新たな抗菌剤や抗マラリア薬の開発候補となっています。

酵素阻害:ゴシポール酢酸は、DNAポリメラーゼαやトポイソメラーゼIIなど、DNA複製と修復に関与するいくつかの核酵素を阻害します。 この特性は、がん細胞の増殖を潜在的に阻害できるため、がん研究における応用にとって重要です .

作用機序

Target of Action

Gossypol acetic acid primarily targets the Bcl-2 family of anti-apoptotic proteins . It also targets FtsZ, a protein involved in bacterial cell division . In cancer cells, it has been shown to interact with kinases involved in cell cycle regulation .

Mode of Action

Gossypol acetic acid interacts with its targets to induce apoptosis and inhibit cell proliferation. It inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . In bacteria, it likely kills cells by directly targeting cell division .

Biochemical Pathways

Gossypol acetic acid affects various biochemical pathways. It modulates different cancer hallmarks and signaling pathways, exhibiting significant antineoplastic effects against various cancer types . It also induces apoptosis and inhibits cell proliferation by targeting kinases involved in cell cycle regulation .

Result of Action

The molecular and cellular effects of Gossypol acetic acid’s action include the promotion of apoptosis in tumor cells and the inhibition of cell proliferation . It also increases the production of reactive oxygen species (ROS), upregulates the expression of caspases 3 and 9, and decreases the mitochondrial membrane potential, inducing apoptosis .

Action Environment

Environmental factors such as the amount of fertilizer used, the composition of the fertilizer, the species of cotton plant, sowing times, regional temperatures, soil conditions, water distribution, and agrotechnical treatment can influence the quantity of Gossypol acetic acid . These factors may potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

生化学分析

Biochemical Properties

Gossypol acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind with the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . It also inhibits the GTPase activity of Filamenting temperature sensitive mutant Z (FtsZ) and enhances its polymerization .

Cellular Effects

Gossypol acetic acid has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria strains . It also affects cell division in bacteria by interfering with the assembly of the cell division FtsZ ring .

Molecular Mechanism

The molecular mechanism of action of Gossypol acetic acid is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells . It also inhibits the GTPase activity of FtsZ and enhances its polymerization .

Temporal Effects in Laboratory Settings

The effects of Gossypol acetic acid change over time in laboratory settings. It has been observed that the time required for bacterial growth significantly increases at each incremental concentration of Gossypol acetic acid

Dosage Effects in Animal Models

The effects of Gossypol acetic acid vary with different dosages in animal models. For instance, it has been observed that body weight, feed intake, sperm concentration, sperm motility, and LDH-X levels in mice increased when treated with Gossypol acetic acid . The enzyme activities of ALT, AST, and AST/ALT decreased

特性

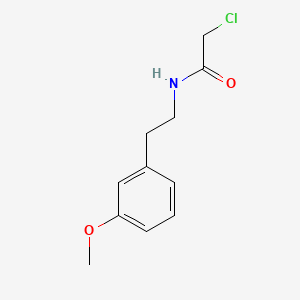

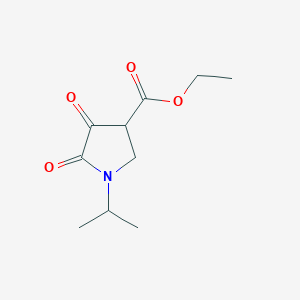

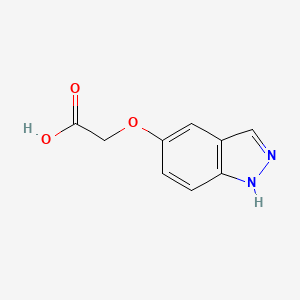

IUPAC Name |

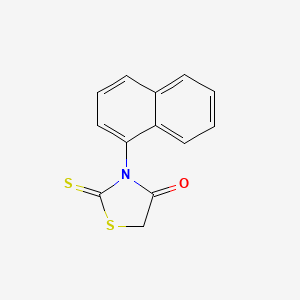

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHNDKHQHVLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921593 | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8 | |

| Record name | Gossypol acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115038465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866541937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypol acetic acid clathrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005453043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002702979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gossypol-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPOL ACETIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9GNI6VT5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSSYPOL ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7RL72610R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)